

Palladium-Catalyzed Synthesis of 2-Allylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Allylbenzoic acid

Cat. No.: B1302522

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Abstract

This technical guide provides an in-depth overview of palladium-catalyzed methodologies for the synthesis of **2-allylbenzoic acid**, a valuable building block in organic synthesis and medicinal chemistry. Two primary palladium-catalyzed strategies are explored: the direct ortho-C-H allylation of benzoic acid and the Heck coupling of a 2-halobenzoic acid with an allylic partner. This document furnishes detailed experimental protocols, quantitative data presented in structured tables for comparative analysis, and visualizations of the proposed catalytic cycles and experimental workflows. The information is intended to equip researchers with the necessary details to replicate and adapt these synthetic routes for their specific applications.

Introduction

2-Allylbenzoic acid serves as a versatile intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and agrochemicals. The development of efficient and selective methods for its synthesis is therefore of significant interest. Palladium catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, offering high yields and functional group tolerance under relatively mild conditions. This guide focuses on two prominent palladium-catalyzed approaches to access **2-allylbenzoic acid**.

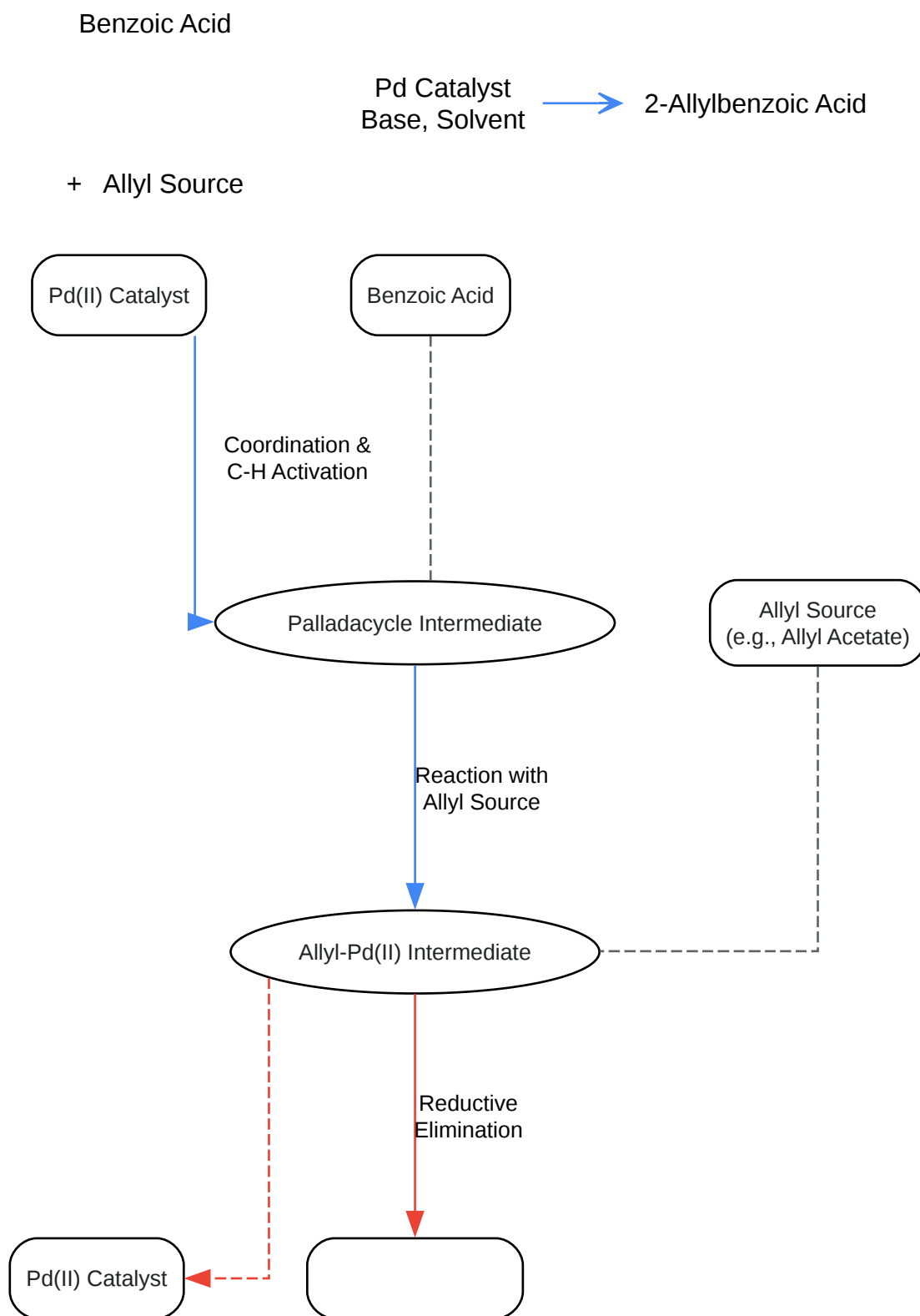
The first approach involves the direct C-H activation and subsequent allylation at the ortho-position of benzoic acid. This strategy is highly atom-economical as it avoids the pre-

functionalization of the starting material. The second approach is the classic Heck coupling reaction, a cornerstone of palladium catalysis, which in this context involves the coupling of a 2-halobenzoic acid with an appropriate allyl source.

Palladium-Catalyzed Ortho-C-H Allylation of Benzoic Acid

The direct ortho-C-H allylation of benzoic acid represents a modern and efficient approach for the synthesis of **2-allylbenzoic acid**. This method relies on the use of a palladium catalyst to selectively activate the C-H bond at the position ortho to the carboxylic acid directing group.

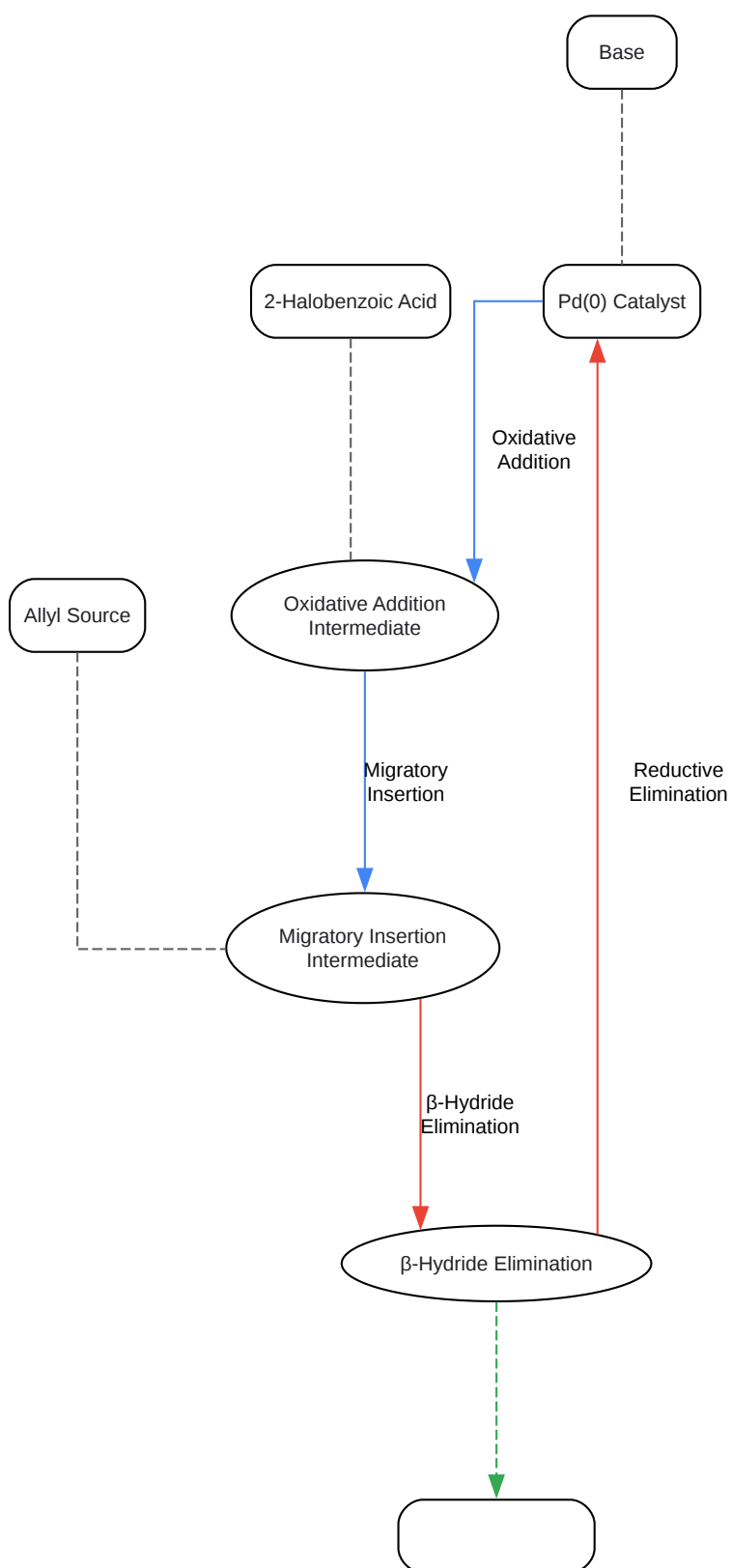
General Reaction Scheme

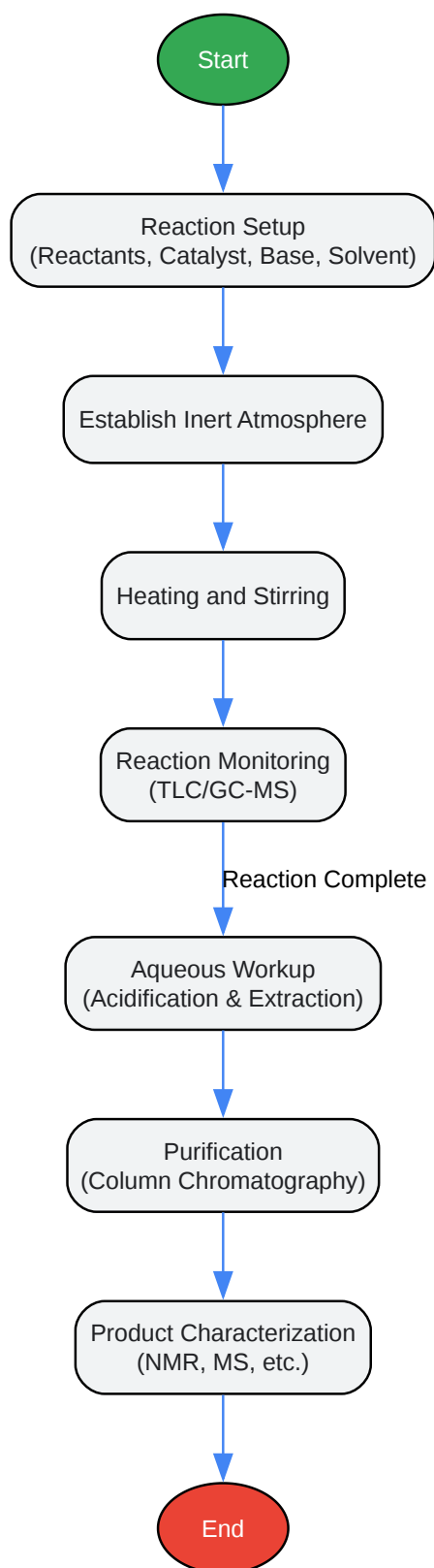


2-Halobenzoic Acid
(X = Br, I)

Pd(0) Catalyst  2-Allylbenzoic Acid
Base, Solvent

+ Allyl Source





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